N-Cyano-N'-methyl-ethanimidamide
CAS No.: 56563-12-3
Cat. No.: VC5969062
Molecular Formula: C4H7N3
Molecular Weight: 97.121
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 56563-12-3 |
|---|---|
| Molecular Formula | C4H7N3 |
| Molecular Weight | 97.121 |
| IUPAC Name | N-cyano-N'-methylethanimidamide |
| Standard InChI | InChI=1S/C4H7N3/c1-4(6-2)7-3-5/h1-2H3,(H,6,7) |
| Standard InChI Key | HPJZKYHLFXCFNU-UHFFFAOYSA-N |
| SMILES | CC(=NC)NC#N |
Introduction
Chemical Identity and Structural Characteristics
Molecular and Structural Properties
N-Cyano-N'-methyl-ethanimidamide, also known as -cyano--methylethanimidamide, is characterized by the IUPAC name N-cyano-N'-methylethanimidamide. Its structural formula, \text{CC(=NC)NC#N}, features a cyanamide group () bonded to an ethanimidamide backbone. The compound’s Standard InChI key (HPJZKYHLFXCFNU-UHFFFAOYSA-N) and SMILES notation (CC(=NC)NC#N) further delineate its atomic connectivity.
Table 1: Fundamental Properties of N-Cyano-N'-methyl-ethanimidamide
| Property | Value |
|---|---|
| CAS No. | 56563-12-3 |
| Molecular Formula | |
| Molecular Weight | 97.12 g/mol |
| IUPAC Name | N-cyano-N'-methylethanimidamide |
| SMILES | CC(=NC)NC#N |
Spectral and Physicochemical Data
While solubility data remain unspecified, the compound’s infrared (IR) and nuclear magnetic resonance (NMR) spectra have been critical in confirming its identity. For instance, hydrolysis studies of acetamiprid—a derivative of N-Cyano-N'-methyl-ethanimidamide—reveal distinct IR peaks corresponding to cyanamide and methylamine functional groups .
Synthesis and Industrial Production
Synthetic Pathways
The synthesis of N-Cyano-N'-methyl-ethanimidamide involves a multi-step process:
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Formation of Methyl Acetimidate: Acetonitrile reacts with methanol under acidic conditions to yield methyl acetimidate.
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Cyanamide Incorporation: Methyl acetimidate undergoes reaction with cyanamide to produce N-cyanomethyl acetimidate.
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Methylamine Addition: The final step involves treatment with methylamine, resulting in the target compound.
Table 2: Key Reactions in the Synthesis of N-Cyano-N'-methyl-ethanimidamide
| Step | Reactants | Product | Conditions |
|---|---|---|---|
| 1 | Acetonitrile + Methanol | Methyl Acetimidate | Acidic catalysis |
| 2 | Methyl Acetimidate + Cyanamide | N-Cyanomethyl Acetimidate | Room temperature |
| 3 | N-Cyanomethyl Acetimidate + Methylamine | N-Cyano-N'-methyl-ethanimidamide | Heating, 50–70°C |
Scalability and Industrial Relevance
The compound’s role as a precursor to acetamiprid underscores its industrial significance. Acetamiprid, a neonicotinoid insecticide, relies on efficient large-scale production of N-Cyano-N'-methyl-ethanimidamide, with optimized yields exceeding 70% in controlled environments .
Applications in Agrochemicals
Role in Acetamiprid Production
N-Cyano-N'-methyl-ethanimidamide serves as the foundational building block for acetamiprid (), which targets nicotinic acetylcholine receptors (nAChRs) in insects. Acetamiprid’s efficacy against pests such as aphids and whiteflies has cemented its position in integrated pest management systems.
Mechanism of Action
Acetamiprid, derived from N-Cyano-N'-methyl-ethanimidamide, disrupts insect neurotransmission by binding to nAChRs. Unlike nicotine, neonicotinoids exhibit selective toxicity due to their higher affinity for insect receptors over mammalian ones, a property inherited from their cyanamide-functionalized precursors.
Research Findings and Biochemical Interactions
Metabolic Pathways and Degradation
Studies on acetamiprid metabolism reveal that N-Cyano-N'-methyl-ethanimidamide derivatives undergo enzymatic transformations:
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Demethylation: Acetamiprid is metabolized to ACE-dm (-demethylated acetamiprid), a less bioactive compound, via cytochrome P450 enzymes in fungi such as Phanerochaete chrysosporium .
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Hydrolysis: Alkaline hydrolysis of acetamiprid yields -carbamoyl--[(6-chloropyridin-3-yl)methyl]ethanimidamide, confirming the lability of the cyanamide group under basic conditions .
Advanced Synthetic Methodologies
Computational Insights
Mechanistic studies using density functional theory (DFT) have elucidated reaction pathways involving cyanamides. For example, nucleophilic attack at sulfur (S) in NCTS-derived intermediates is energetically favored over carbon (C) attack, informing future optimizations in cyanamide synthesis .
Future Directions and Research Opportunities
Biodegradation Studies
Further exploration of microbial strains capable of degrading N-Cyano-N'-methyl-ethanimidamide derivatives could mitigate environmental persistence. Fungi like Phanerochaete chrysosporium offer a promising starting point.
Synthetic Chemistry Innovations
Adapting methodologies from NCTS-based reactions could streamline the synthesis of N-Cyano-N'-methyl-ethanimidamide analogues, expanding its utility in pharmaceuticals and materials science .
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